
3-(3-Fluorophenyl)azetidine
Description
The Significance of Azetidine Ring Systems in Synthetic and Medicinal Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that occupy a unique space in chemical synthesis and drug discovery. rsc.org Their defining characteristic is a strained four-membered ring, which imparts a distinct reactivity profile that is intermediate between the highly reactive aziridines and the more stable five-membered pyrrolidines. rsc.org This moderate ring strain, approximately 25.4 kcal/mol, allows for selective ring-opening reactions under specific conditions, making azetidines versatile synthetic intermediates. rsc.org
In medicinal chemistry, the azetidine scaffold is considered a "privileged" motif. This is due to its presence in numerous bioactive molecules and approved drugs. rsc.orgacs.org The rigid, three-dimensional structure of the azetidine ring can impart conformational constraint on a molecule, which can lead to higher binding affinity and selectivity for biological targets. enamine.net This conformational rigidity can also reduce the entropic penalty upon binding to a protein, further enhancing its potency. enamine.net The nitrogen atom within the ring can also serve as a key interaction point with biological targets and provides a handle for further synthetic modification. acs.org The compact nature of the azetidine ring is also advantageous in drug design, as it can lead to a lower molecular weight compared to larger heterocyclic systems, which often translates to improved ligand efficiency. acs.org
Several methods have been developed for the synthesis of azetidines, including the reduction of β-lactams (azetidin-2-ones), intramolecular cyclizations, and various cycloaddition reactions. rsc.orgacs.org The development of new synthetic methodologies continues to expand the accessibility and diversity of functionalized azetidine building blocks for drug discovery programs. rsc.orgchemrxiv.org
The Strategic Role of Fluorine Substitution in Enhancing Bioactivity and Molecular Properties
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of molecular properties. tandfonline.comnumberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The unique properties of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale), allow it to profoundly influence the biological activity and physicochemical characteristics of a molecule. tandfonline.comnumberanalytics.com
Strategically placing a fluorine atom on a molecule can lead to several beneficial effects:
Enhanced Metabolic Stability: Fluorine can block or slow down metabolic pathways by replacing a hydrogen atom at a site susceptible to enzymatic oxidation. This can lead to a longer drug half-life and more consistent therapeutic levels in the body. numberanalytics.combohrium.com
Increased Binding Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein. This can occur through direct interactions with the protein or by modulating the electronic properties of nearby functional groups involved in binding. tandfonline.combohrium.com
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity or basicity (pKa), and membrane permeability. bohrium.comselvita.com These changes can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target. bohrium.com
Overview of Research Trajectories for 3-(3-Fluorophenyl)azetidine and Related Fluorinated Azetidine Scaffolds
Research involving this compound and similar fluorinated azetidine structures is primarily focused on their potential applications in drug discovery. The combination of the conformationally rigid azetidine ring and the bioactivity-enhancing properties of the fluorine atom makes these compounds attractive scaffolds for the development of novel therapeutic agents.
One major area of investigation is the synthesis of novel derivatives of this compound and the evaluation of their biological activity. For example, researchers have synthesized and studied various 3-aryl-azetidine derivatives as potential triple reuptake inhibitors for the treatment of depression. nih.gov In these studies, the 3-fluorophenyl group is often one of several substituted aryl groups explored to optimize the compound's potency and selectivity for serotonin, norepinephrine, and dopamine transporters.
Another research trajectory involves the use of this compound as a building block in the synthesis of more complex molecules. Its unique structure can be incorporated into larger scaffolds to impart desirable pharmacokinetic and pharmacodynamic properties. For instance, it has been used in the synthesis of analogues of the antitumor agent TZT-1027. nih.gov
Furthermore, the development of new synthetic methods to access functionalized azetidines, including those with fluorine substitution, is an active area of research. rsc.orgrsc.org These methods aim to provide efficient and versatile routes to a wider range of azetidine-containing compounds for screening in drug discovery programs. The synthesis of 3-aryl-3-sulfanyl azetidines and 3-aryl-3-arylmethoxyazetidines are examples of efforts to create novel, diversely functionalized azetidine libraries. acs.orguno.edu
The tables below provide a summary of key research findings related to the synthesis and application of this compound and related compounds.
Interactive Data Tables
Table 1: Research on 3-Aryl-Azetidine Derivatives
Compound Type | Research Focus | Key Findings | Citation |
3-Aryl-3-oxypropylamine-based azetidines | Triple Reuptake Inhibitors (TRIs) | Design, synthesis, and evaluation for potential antidepressant activity. | nih.gov |
3-Aryl-3-arylmethoxyazetidines | Monoaminergic Transporter Binding | High binding affinity for serotonin and dopamine transporters. | uno.edu |
3-Aryl-3-sulfanyl azetidines | Synthetic Methodology | Development of an iron-catalyzed method for synthesis from azetidin-3-ols. | acs.org |
3-Phenethylazetidine derivatives | Triple Reuptake Inhibitors (TRIs) | Synthesis and evaluation of biological activities against serotonin, norepinephrine, and dopamine transporters. | nih.gov |
Properties
IUPAC Name |
3-(3-fluorophenyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSOUXUQIJCRTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716929 | |
Record name | 3-(3-Fluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203798-80-4 | |
Record name | 3-(3-Fluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but may increase side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (THF) favor cyclization .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Basic Characterization
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) and azetidine ring protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify structural integrity .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases. Retention time reproducibility is critical for batch consistency .
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
How does the electronic environment of the fluorophenyl group affect the azetidine ring's reactivity in nucleophilic substitution reactions?
Advanced Reactivity
The electron-withdrawing nature of the 3-fluorophenyl group:
- Activates the Azetidine Ring : Enhances susceptibility to nucleophilic attack at the β-carbon due to increased ring strain and partial positive charge .
- Steric Effects : Ortho-fluorine substitution may hinder access to reactive sites, reducing reaction rates compared to para-substituted analogs .
Q. Methodological Insight :
- Use kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) to quantify substituent effects on reaction rates .
What in vitro assays are recommended to evaluate the biological activity of this compound, and how can contradictory data be resolved?
Q. Advanced Biological Evaluation
- Enzyme Inhibition Assays : Screen against kinases or GPCRs using fluorescence polarization or TR-FRET technologies. IC₅₀ values should be compared with control inhibitors .
- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential. Normalize results to cell viability controls .
Q. Addressing Contradictions :
- Validate findings across multiple cell lines and assay formats (e.g., orthogonal SPR binding assays vs. functional cellular assays) .
- Consider metabolic stability (e.g., liver microsome assays) to rule out false positives due to compound degradation .
What strategies can be employed to modify the this compound scaffold to enhance binding affinity to biological targets?
Q. Advanced Structural Modifications
- Substituent Optimization : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring’s para-position to balance electronic effects and improve hydrophobic interactions .
- Ring Expansion/Contraction : Compare azetidine with pyrrolidine or aziridine analogs to evaluate the impact of ring size on target engagement .
- Bioisosteric Replacement : Replace fluorine with chlorine or trifluoromethyl groups to modulate lipophilicity (LogP) and binding kinetics .
Case Study : 3-(4-Fluoro-3-methylphenoxy)azetidine showed 2× higher affinity for serotonin receptors than the parent compound, attributed to improved steric complementarity .
How can researchers address discrepancies in reported biological activities of fluorophenyl-substituted azetidines across different studies?
Q. Data Contradiction Analysis
- Structural Validation : Ensure compound identity and purity via orthogonal methods (e.g., X-ray crystallography coupled with elemental analysis) .
- Assay Conditions : Control variables like buffer pH, incubation time, and DMSO concentration, which may alter compound solubility and activity .
- Meta-Analysis : Compare datasets using statistical tools (e.g., Bland-Altman plots) to identify systematic biases. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
Example : A 2024 study resolved conflicting cytotoxicity data by standardizing cell culture conditions (e.g., serum-free media to avoid protein-binding artifacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.